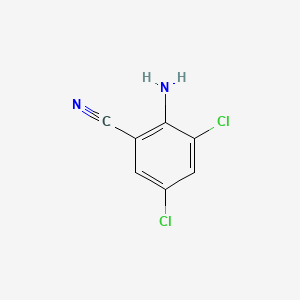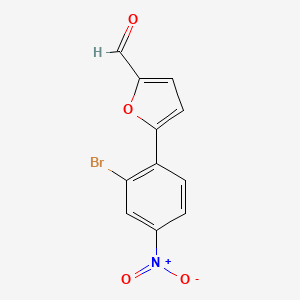
2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” are not available, similar compounds such as 2-aminothiazole derivatives have been synthesized for anticancer drug discovery . The synthesis of these compounds often involves the reaction of an amine with a suitable electrophile .Molecular Structure Analysis
The molecular structure of “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” would likely consist of a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms. Attached to this ring would be two amino groups and a fluorophenyl group .Applications De Recherche Scientifique
Proteolysis Targeting Chimeras (PROTACs) Development
This compound has been utilized in the design of PROTACs, which are molecules designed to target specific proteins for degradation . PROTACs represent a significant advancement in therapeutic strategies, particularly in cancer treatment, where the selective degradation of oncogenic proteins can be more advantageous than traditional inhibitors.
Histone Deacetylase Inhibition
In the realm of epigenetics, this triazine derivative has shown potential as an inhibitor of histone deacetylase-3 (HDAC3) . HDAC3 is implicated in the regulation of gene expression, and its inhibition can lead to the reactivation of tumor suppressor genes, offering a pathway for anticancer therapies.
Quantum Chemical Studies
The compound has been the subject of quantum chemical studies to understand its molecular structure and properties . These studies are crucial for predicting the behavior of the compound in various environments and can aid in the design of new drugs with similar structures.
Analytical Detection Methods
A detection method using liquid chromatography has been developed for a related compound, which could potentially be adapted for “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” . Such methods are essential for quality control in pharmaceutical manufacturing and ensuring the purity of the compounds.
Synthesis of Pharmacologically Active Molecules
The triazine scaffold is a central building block for a wide range of pharmacological applications . It is found in compounds exhibiting a variety of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.
Orientations Futures
The future directions for the study of “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” could include further investigation into its synthesis, properties, and potential biological activities. Given the activities observed for similar compounds, it may be of interest to explore its potential as a therapeutic agent .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s plausible that it interacts with its targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect various pathways involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to inhibit the growth of various human cancerous cell lines .
Propriétés
IUPAC Name |
2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMMIEBQTCXPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351317 |
Source


|
| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66088-45-7 |
Source


|
| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)








